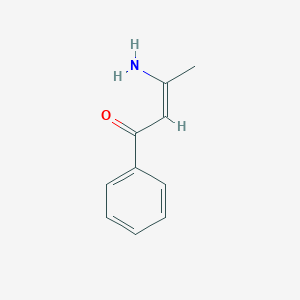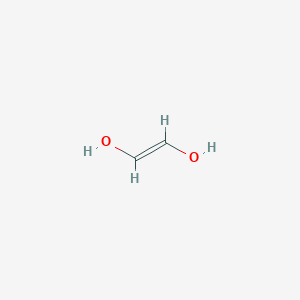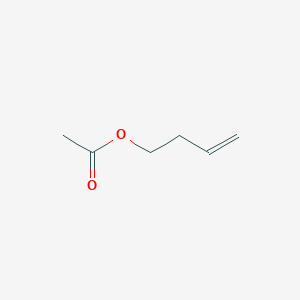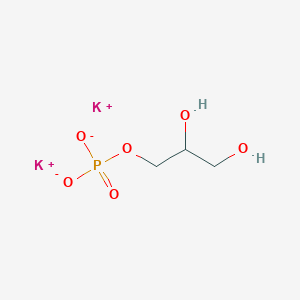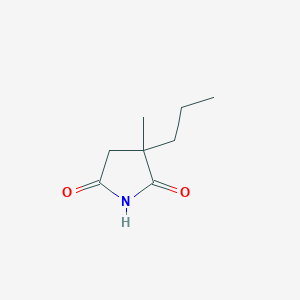
3-メチル-3-プロピルピロリジン-2,5-ジオン
説明
3-Methyl-3-propylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-Methyl-3-propylpyrrolidine-2,5-dione, often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then afforded the desired compounds by reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of 3-Methyl-3-propylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound’s SMILES string representation isCCCC1(C)CC(=O)NC1=O . Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-3-propylpyrrolidine-2,5-dione include a melting point of 76-77 °C (lit.) . The compound’s InChI key isVXXGMHKGORIRTK-UHFFFAOYSA-N .
科学的研究の応用
抗けいれん活性
3-メチル-3-プロピルピロリジン-2,5-ジオン: は、抗けいれん薬としての潜在的な用途について研究されてきました。研究者らは、この化合物の誘導体を合成し、てんかんの動物モデルにおけるその有効性を評価しました。 最も有望な化合物は、最大電気ショック(MES)および精神運動(6 Hz)発作試験において、バルプロ酸やエトスクシミドなどの参照薬よりも高い有効用量(ED50)値を示しました .
鎮痛特性
3-メチル-3-プロピルピロリジン-2,5-ジオンの誘導体は、鎮痛(痛み止め)活性についても試験されています。これは、動物実験における熱板試験およびねじれ試験を使用して評価されました。 これらの化合物は、疼痛知覚に関与することが知られている経路である、神経電圧依存性ナトリウムおよびL型カルシウムチャネルの適度ながらバランスの取れた阻害を示しました .
鎮痛メカニズムの調査
3-メチル-3-プロピルピロリジン-2,5-ジオン誘導体の鎮痛効果に関するさらなる研究には、TRPV1受容体に対するその親和性の研究が含まれています。 この受容体は、体の痛み刺激への反応における重要な要素であり、この受容体との相互作用を理解することで、新しい疼痛治療薬の設計に役立ちます .
肝毒性評価
製薬研究の重要な側面は、新しい化合物の安全性プロファイルを評価することです。研究者は、肝細胞の一種であるHepG2細胞において、3-メチル-3-プロピルピロリジン-2,5-ジオン誘導体の肝毒性特性を調査しました。 これは、ヒトにおける潜在的な肝毒性を予測するために不可欠です .
有機合成ビルディングブロック
3-メチル-3-プロピルピロリジン-2,5-ジオン: は、化学合成における有機ビルディングブロックとして役立ちます。その反応性と構造的多様性により、さまざまな有機化合物の作成に使用されます。 これは、医薬品化学および材料科学において貴重な化合物となります .
有機触媒によるピロールの合成
この化合物は、5員環ヘテロ環状骨格であるピロールの有機触媒合成にも関与しています。これらの構造は、医薬品および農薬において重要です。 [3 + 2]環状付加反応は、このような骨格を構築するための一般的な方法であり、3-メチル-3-プロピルピロリジン-2,5-ジオンはこのプロセスにおいて役割を果たします .
将来の方向性
Pyrrolidine derivatives, including 3-Methyl-3-propylpyrrolidine-2,5-dione, continue to be of interest in drug research and development due to their versatile scaffold and wide range of biological activities . Future research may focus on exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
特性
IUPAC Name |
3-methyl-3-propylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-4-8(2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGMHKGORIRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933705 | |
| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1497-19-4 | |
| Record name | 3-Methyl-3-propyl-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylpropylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-propylpyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




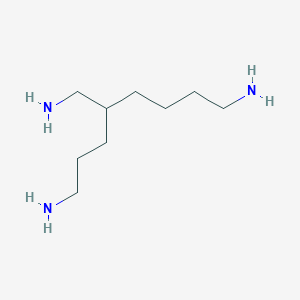
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)
